molecular formula C8H15NO4 B8545733 Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate CAS No. 90141-05-2

Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate

Cat. No.: B8545733
CAS No.: 90141-05-2
M. Wt: 189.21 g/mol
InChI Key: ABSNYXWIUJYKSQ-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

90141-05-2

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-(2,3-dihydroxypropylamino)but-2-enoate

InChI

InChI=1S/C8H15NO4/c1-6(3-8(12)13-2)9-4-7(11)5-10/h3,7,9-11H,4-5H2,1-2H3

InChI Key

ABSNYXWIUJYKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NCC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5.0 g (0.051 m) methyl-2-butynoate in 25 ml absolute ethanol is added 5.0 g (0.055 m), 2,3-dihydroxypropylamine. This solution is heated at 75°-80° for 18 hours and the solvent is then removed at reduced pressure. The residue oil is chromatographed on silica gel, eluting with 10% methanol/chloroform to afford the desired product as a white solid. m.p. 109°-111°. The yield is 5.6 g (59%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5.0 g (0.051 m) methyl 2-butynoate in 25 ml absolute ethanol was added 5.0 g (0.055 m) 2,3-dihydroxypropylamine. This solution was heated at 75°-80° for 18 hours and the solvent was then removed at reduced pressure. The residue oil was chromatographed on silica gel, eluting with 10% methanol/chloroform to afford the desired product as a white solid, m.p. 109°-111°. The yield was 5.6 g (59%). ##STR5##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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